molecular formula C14H12CeF9O4S- B15290110 Cerium(IV) thenoyltrifluoroacetonate

Cerium(IV) thenoyltrifluoroacetonate

Cat. No.: B15290110
M. Wt: 587.41 g/mol
InChI Key: GPZVCDFKKIMFOI-UHFFFAOYSA-N
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Description

Cerium(IV) thenoyltrifluoroacetonate is a coordination compound with the molecular formula C14H9CeF9O4S. It is a complex of cerium in its +4 oxidation state with thenoyltrifluoroacetone, a β-diketone ligand. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium(IV) thenoyltrifluoroacetonate can be synthesized through a reaction between cerium(IV) salts and thenoyltrifluoroacetone in an appropriate solvent. One common method involves dissolving cerium(IV) ammonium nitrate in a solvent like ethanol, followed by the addition of thenoyltrifluoroacetone. The reaction mixture is then stirred and heated to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Cerium(IV) thenoyltrifluoroacetonate undergoes various chemical reactions, including:

    Oxidation: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions.

    Substitution: The ligand can be substituted with other β-diketones or similar ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like oxalic acid and other β-diketones for substitution reactions. Typical conditions involve solvents like ethanol or acetonitrile and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) complexes, while substitution reactions can produce new cerium(IV) complexes with different ligands .

Scientific Research Applications

Cerium(IV) thenoyltrifluoroacetonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

    Biology: The compound has been studied for its potential antibacterial properties, particularly in disrupting biofilms.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.

    Industry: It is used in the production of advanced materials, including metal-organic frameworks and nanomaterials.

Mechanism of Action

The mechanism of action of cerium(IV) thenoyltrifluoroacetonate involves its ability to undergo redox reactions. Cerium(IV) can accept electrons, making it a potent oxidizing agent. This property is utilized in various catalytic processes where cerium(IV) facilitates the oxidation of substrates. The molecular targets and pathways involved include interactions with organic molecules and the formation of intermediate complexes .

Comparison with Similar Compounds

Similar Compounds

    Cerium(IV) oxide: Another cerium(IV) compound with strong oxidizing properties, commonly used in catalysis and materials science.

    Cerium(IV) ammonium nitrate: A widely used oxidizing agent in organic synthesis.

    Cerium(IV) sulfate: Used in volumetric analysis and as a standard reagent in cerimetric titrations.

Uniqueness

Cerium(IV) thenoyltrifluoroacetonate is unique due to its specific ligand, thenoyltrifluoroacetone, which imparts distinct properties to the complex. This ligand enhances the solubility and stability of the compound, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C14H12CeF9O4S-

Molecular Weight

587.41 g/mol

IUPAC Name

cerium;thiophen-2-ylmethanone;3,3,3-trifluoroprop-1-en-2-ol

InChI

InChI=1S/C5H3OS.3C3H3F3O.Ce/c6-4-5-2-1-3-7-5;3*1-2(7)3(4,5)6;/h1-3H;3*7H,1H2;/q-1;;;;

InChI Key

GPZVCDFKKIMFOI-UHFFFAOYSA-N

Canonical SMILES

C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C1=CSC(=C1)[C-]=O.[Ce]

Origin of Product

United States

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